molecular formula C19H22N2O3 B7642207 6-methyl-4-[3-(phenoxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one

6-methyl-4-[3-(phenoxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one

Cat. No. B7642207
M. Wt: 326.4 g/mol
InChI Key: JKXADWRFOJOBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4-[3-(phenoxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one is a chemical compound that has gained significant interest in scientific research due to its various biochemical and physiological effects. This compound is synthesized using a specific method, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 6-methyl-4-[3-(phenoxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one involves the inhibition of various enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, this compound has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and physiological effects:
This compound has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound also induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been found to improve glucose and lipid metabolism, making it a potential therapeutic agent for the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 6-methyl-4-[3-(phenoxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one in lab experiments include its well-defined mechanism of action and its ability to inhibit multiple targets simultaneously. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 6-methyl-4-[3-(phenoxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its effects on the gut microbiome and its potential use in the treatment of inflammatory bowel disease. Additionally, further research is needed to optimize the synthesis method and improve the solubility and bioavailability of this compound.

Synthesis Methods

The synthesis of 6-methyl-4-[3-(phenoxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one involves the reaction of 3-(phenoxymethyl)piperidine-1-carboxylic acid with 6-methyl-2-chloronicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through recrystallization to obtain the final product.

Scientific Research Applications

6-methyl-4-[3-(phenoxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

6-methyl-4-[3-(phenoxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14-10-16(11-18(22)20-14)19(23)21-9-5-6-15(12-21)13-24-17-7-3-2-4-8-17/h2-4,7-8,10-11,15H,5-6,9,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXADWRFOJOBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)C(=O)N2CCCC(C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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